Imidaclothiz

Vue d'ensemble

Description

L'imidaclothiz est un insecticide appartenant à la classe des néonicotinoïdes, utilisé pour lutter contre les insectes ravageurs suceurs et mastiqueurs sur diverses cultures . Il est particulièrement efficace contre les ravageurs tels que les pucerons, les mouches blanches, les cicadelles et les cicadelles . Ce composé est homologué pour une utilisation en Chine et est reconnu pour sa toxicité relativement faible pour les organismes non ciblés par rapport à d'autres insecticides .

Applications De Recherche Scientifique

Pest Control Efficacy

Imidaclothiz has been extensively studied for its effectiveness in controlling agricultural pests. It works by targeting the nervous system of insects, leading to paralysis and death. Research indicates that it can significantly reduce pest populations when applied correctly.

- Case Study: Green Peach Aphids

A study demonstrated that this compound showed enhanced bioactivity when delivered through a polymeric nanoparticle system (SPc). The mortality rate of green peach aphids increased significantly with the nanoparticle formulation compared to this compound alone, achieving control efficacy rates of 76.75% and 81.91% after four and six days, respectively .

Nanocarrier Systems for Enhanced Delivery

Recent advancements in nanotechnology have led to the development of nanocarrier systems that improve the delivery and effectiveness of this compound.

- Nanoparticle Formulation

A study developed a self-assembled this compound/SPc complex that significantly improved plant uptake and reduced pesticide residue. The average particle size was reduced to approximately 60-84 nm, enhancing the contact area and absorption by plants .

| Formulation | Mass Ratio | Average Size (nm) |

|---|---|---|

| This compound | - | 187.76 ± 6.31 |

| This compound/SPc complex | 1:1 | 84.28 ± 2.04 |

| 1:2 | 60.76 ± 3.28 | |

| 1:3 | 44.84 ± 1.26 |

This reduction in size allows for better penetration into plant tissues, leading to more effective pest control .

Environmental Impact and Residue Management

The environmental impact of this compound is a growing concern due to its persistence in the ecosystem and potential effects on non-target species.

- Degradation Studies

Research indicates that while the residue levels of this compound are higher shortly after application, they degrade more rapidly when delivered through nanocarriers (SPc). The degradation rates were found to be significantly higher for the SPc-loaded formulation compared to this compound alone, suggesting that this method could mitigate long-term environmental impacts .

Toxicological Insights

The safety profile of this compound has been evaluated through various toxicological studies.

Mécanisme D'action

Target of Action

Imidaclothiz is a broad-spectrum neonicotinoid insecticide . The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . This receptor plays a crucial role in the transmission of nerve impulses. When this compound binds to this receptor, it disrupts the normal functioning of the nervous system, leading to the paralysis and eventual death of the insect .

Mode of Action

This compound acts as an agonist at the nAChR, meaning it binds to the receptor and elicits a response, similar to the natural neurotransmitter acetylcholine . . This leads to a continuous activation of the nAChR, causing an overstimulation of the nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the nervous system of insects. By binding to the nAChR, this compound blocks the normal conduction of nerve impulses, leading to an overexcitation of the nervous system . This overexcitation can lead to symptoms such as tremors, paralysis, and eventually death .

Pharmacokinetics

One study suggests that this compound and its metabolites may have similar physicochemical properties to the drug atenolol, which is well-absorbed and widely distributed in the body

Result of Action

The result of this compound’s action is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and death . This makes this compound an effective insecticide for controlling a variety of pests, including aphids, plant hoppers, whiteflies, leafhoppers, and beetles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria in the environment can enhance the degradation of this compound, reducing its persistence in the environment . Additionally, the pH and temperature of the environment can affect the stability and efficacy of this compound . It’s also worth noting that this compound has been detected in water and foods, posing potential threats to human health .

Analyse Biochimique

Biochemical Properties

Imidaclothiz interacts with the nicotinic acid acetylcholinesterase enzyme receptor, exhibiting good preventative effects . It is transformed in unsterilized soils into the olefin, nitroso, or guanidine derivatives

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have a high catalytic performance towards IMZ reduction in PBS

Molecular Mechanism

The molecular mechanism of this compound involves its assembly with the hydrophobic core of SPc through hydrophobic association, leading to the self-assembly of nanoscale this compound/SPc complex . This complex has been found to increase plant uptake and reduce pesticide residue .

Temporal Effects in Laboratory Settings

In laboratory settings, the residue of this compound has been observed to decrease with the help of SPc 7 days after treatment due to the faster degradation of the nanoscale this compound/SPc complex . This complex has exhibited no negative effects on the agronomic traits of tobacco plants .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is transformed in unsterilized soils into the olefin, nitroso, or guanidine derivatives

Transport and Distribution

This compound can be assembled with the hydrophobic core of SPc through hydrophobic association, leading to the self-assembly of nanoscale this compound/SPc complex . This complex has been found to increase plant uptake and reduce pesticide residue .

Méthodes De Préparation

La préparation de l'imidaclothiz implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode courante comprend la réaction de l'imidazolidine avec un alcali et un catalyseur composite en présence d'eau . Le processus implique généralement plusieurs étapes, y compris la formation de composés intermédiaires, qui sont ensuite réagis davantage pour produire de l'this compound. Les méthodes de production industrielle impliquent souvent l'optimisation de ces conditions réactionnelles pour obtenir des rendements et une pureté plus élevés du produit final .

Analyse Des Réactions Chimiques

L'imidaclothiz subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Par exemple, la réduction de l'this compound peut être catalysée par des nanocomposites de cadre d'imidazolate zéolithique-8/polyaniline, qui présentent une performance catalytique élevée pour la réduction de l'this compound dans une solution tamponnée au phosphate . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement des insecticides néonicotinoïdes dans divers environnements . En biologie, il est utilisé pour étudier les effets des néonicotinoïdes sur les organismes non ciblés, tels que les abeilles et autres insectes bénéfiques . En médecine, l'this compound est étudié pour ses effets potentiels sur la santé humaine, notamment en termes de toxicité et de persistance environnementale . Dans l'industrie, il est utilisé pour développer de nouvelles formulations et systèmes de distribution pour une lutte antiparasitaire plus efficace .

Mécanisme d'action

L'this compound exerce ses effets en interférant avec la transmission des stimuli dans le système nerveux des insectes. Plus précisément, il bloque les récepteurs nicotiniques de l'acétylcholine, empêchant l'acétylcholine de transmettre des impulsions entre les nerfs . Ce blocage entraîne la paralysie et la mort éventuelle de l'insecte. Le composé est efficace à la fois par contact et par action stomacale . Étant donné que l'this compound se lie plus fortement aux récepteurs neuronaux des insectes qu'aux récepteurs neuronaux des mammifères, il est plus toxique pour les insectes que pour les mammifères .

Comparaison Avec Des Composés Similaires

L'imidaclothiz est similaire à d'autres insecticides néonicotinoïdes, tels que l'imidaclopride, le thiaméthoxame et la clothianidine . il possède certaines propriétés uniques qui le distinguent. Par exemple, l'this compound a une structure moléculaire différente, ce qui peut contribuer à son affinité de liaison spécifique et à son profil de toxicité . De plus, des études ont montré que l'this compound peut être plus efficace dans certaines applications, telles que le contrôle de populations de ravageurs spécifiques ou la réduction des résidus de pesticides dans les cultures . La combinaison unique d'efficacité et de sécurité fait de l'this compound un outil précieux dans les programmes de lutte antiparasitaire intégrée.

Activité Biologique

Imidaclothiz is a neonicotinoid insecticide widely used for pest control in agriculture. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. This article provides a comprehensive overview of the biological activity of this compound, including its efficacy against pests, effects on non-target organisms, and potential for bioremediation.

This compound functions primarily as an agonist of nAChRs, which are critical for synaptic transmission in insects. By binding to these receptors, this compound disrupts normal neurotransmission, resulting in hyperactivity and eventual paralysis of the target pest. This mechanism is similar to other neonicotinoids but is noted for its specificity towards certain pest species.

Efficacy Against Pests

This compound has demonstrated effectiveness against a variety of agricultural pests, including aphids, planthoppers, and whiteflies. Research indicates that the application of this compound can significantly reduce pest populations:

- Efficacy Data :

| Treatment Type | Mortality Rate (Day 4) | Mortality Rate (Day 6) |

|---|---|---|

| This compound Alone | 39.84% | 47.90% |

| SPc-Loaded this compound | 76.75% | 81.91% |

Plant Uptake and Bioactivity Enhancement

Recent studies have explored the enhancement of plant uptake and bioactivity through innovative delivery systems. The use of nanocarriers has been shown to improve the absorption of this compound in plants significantly:

- Study Findings :

Environmental Impact and Non-Target Organisms

The environmental safety of this compound has been a point of concern due to its potential effects on non-target organisms. Studies have shown varying degrees of toxicity towards beneficial insects such as lady beetles:

- Toxicity Analysis :

Bioremediation Potential

Research has also highlighted the potential for bioremediation using this compound-contaminated environments:

- Duckweed Study :

Case Studies

- Nano-delivery System Efficacy :

- A laboratory study showed that SPc-loaded this compound resulted in higher control efficacy against aphids compared to traditional formulations.

- Aquatic Bioremediation :

- The partnership between duckweed and plant growth-promoting bacteria (PGPB) illustrates a novel approach for mitigating pesticide pollution in aquatic systems.

Propriétés

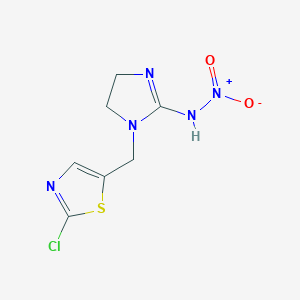

IUPAC Name |

N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRSHPAYDYCHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057926 | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105843-36-5 | |

| Record name | Imidaclothiz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105843365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDACLOTHIZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E070T0J4TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Imidaclothiz?

A1: this compound, like other neonicotinoid insecticides, exerts its insecticidal activity by acting as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. [] It binds to these receptors, located in the postsynaptic membrane of insect nerves, leading to persistent activation and disruption of nerve signal transmission. [] This ultimately results in paralysis and death of the insect. []

Q2: Why is this compound considered selectively toxic to insects compared to mammals?

A2: While nAChRs are present in both insects and mammals, this compound exhibits higher affinity for insect nAChRs. [] This selectivity is attributed to structural differences in the binding sites of insect and mammalian nAChRs. Insect nAChRs possess a binding site that favors lipophilic compounds, while mammalian nAChRs require a higher degree of ionization for binding. []

Q3: How does the degradation rate of this compound in soil influence its efficacy against pests?

A3: Research indicates a strong correlation between the degradation rate of this compound in soil and its bioefficacy persistence. [] Rapid degradation, primarily driven by soil microbial activity, leads to a shorter duration of pest control. [] Degradation products of this compound, such as olefin, nitroso, and guanidine metabolites, may also contribute to its overall bioefficacy. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they can be easily found in chemical databases. The molecular formula is C9H10ClN5O3S and the molecular weight is 303.74 g/mol.

Q5: Are there any spectroscopic methods available to characterize and quantify this compound?

A5: Several analytical methods, including spectroscopic techniques, are employed for the characterization and quantification of this compound:* High-Performance Liquid Chromatography (HPLC) with various detectors: This method is widely used to separate, identify, and quantify this compound in various matrices, such as water, soil, rice, and vegetables. [, , , ] Detectors like UV, photodiode array (PDA), and mass spectrometry (MS/MS) are commonly coupled with HPLC. [, , , ] * Enzyme-linked immunosorbent assay (ELISA): ELISA-based methods offer sensitive and specific detection of this compound residues in environmental and agricultural samples, employing antibodies designed to bind to the target molecule. [, , , ]

Q6: What strategies are being explored to improve the delivery and efficacy of this compound?

A7: Nanocarrier-based delivery systems are being investigated to enhance the efficacy of this compound. [] One study demonstrated that encapsulating this compound within polymeric nanoparticles improved its uptake by plants, reduced pesticide residue, and enhanced its insecticidal activity against green peach aphids. []

Q7: What are the potential environmental risks associated with this compound use?

A8: this compound, like other neonicotinoids, has raised concerns regarding its potential adverse effects on non-target organisms and the environment:* Ecotoxicity: Studies have highlighted the potential risks of this compound to beneficial insects like Trichogramma wasps, which are important for biological control of pests. [] Acute toxicity assessments have shown that this compound can negatively impact these wasps, raising concerns about its impact on biodiversity and ecosystem balance. []* Water Contamination: The detection of this compound residues in water sources underlines its potential for environmental contamination. [] This contamination poses a risk to aquatic organisms and potentially impacts human health through drinking water.

Q8: What analytical methods are commonly employed for this compound residue analysis?

A8: Several analytical techniques are utilized for the detection and quantification of this compound residues:

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS: This approach involves a simplified extraction and cleanup procedure followed by analysis using liquid chromatography coupled with tandem mass spectrometry, providing high sensitivity and selectivity for this compound residue analysis in various matrices, including tea and dry tea infusions. [, ]

- Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This high-throughput method offers rapid and sensitive analysis of this compound residues in complex matrices, like tea. [, ]

- Solid Phase Extraction (SPE) coupled with HPLC: This method utilizes selective adsorption and elution to isolate and concentrate this compound from complex samples prior to HPLC analysis. [, ]

Q9: Has the development of resistance to this compound been observed in insect populations?

A10: Yes, field populations of brown planthoppers (Nilaparvata lugens) have shown varying degrees of resistance to this compound. [, ] Continuous exposure to this compound has led to the selection of resistant individuals within the population. [, ]

Q10: What strategies are being explored to mitigate the development of this compound resistance?

A10: Integrated Pest Management (IPM) strategies are crucial for minimizing the risk of resistance development:

- Rotation of Insecticides: Alternating between insecticides with different modes of action can prevent the continuous selection pressure on a single target site, reducing the likelihood of resistance development. [, ]

- Combination Products: Using mixtures of insecticides with different modes of action can enhance efficacy and delay resistance by targeting multiple physiological pathways in the insect. [, , , , ]

- Monitoring Susceptibility: Regular monitoring of insect populations for susceptibility changes is crucial for early detection of resistance and timely implementation of management strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.